molecular formula C21H31N3O B6128665 7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one

7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6128665
M. Wt: 341.5 g/mol
InChI Key: SPJPJTAEGJOEMZ-UHFFFAOYSA-N
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Description

“7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[45]decan-6-one” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one” typically involves multi-step organic reactions. The starting materials often include cyclohexylmethylamine, pyridine-2-carboxaldehyde, and other reagents that facilitate the formation of the spiro linkage. Common reaction conditions may involve:

    Solvents: Toluene, dichloromethane, or ethanol.

    Catalysts: Acid or base catalysts to promote the formation of the spiro linkage.

    Temperature: Reactions may be carried out at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

“7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

“7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of “7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decan-6-one derivatives: Compounds with similar spiro linkage and functional groups.

    Cyclohexylmethyl derivatives: Compounds containing the cyclohexylmethyl group.

    Pyridin-2-ylmethyl derivatives: Compounds containing the pyridin-2-ylmethyl group.

Uniqueness

“7-(Cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one” is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-(cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c25-20-21(10-6-13-24(20)15-18-7-2-1-3-8-18)11-14-23(17-21)16-19-9-4-5-12-22-19/h4-5,9,12,18H,1-3,6-8,10-11,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJPJTAEGJOEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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